N-cyclooctyl-2-(methylthio)benzamide
Description
N-cyclooctyl-2-(methylthio)benzamide is a benzamide derivative characterized by a cyclooctyl group attached to the amide nitrogen and a methylthio (-SMe) substituent at the 2-position of the benzamide ring.
Properties
IUPAC Name |
N-cyclooctyl-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-19-15-12-8-7-11-14(15)16(18)17-13-9-5-3-2-4-6-10-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZYYTQWZJCPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-cyclooctyl-2-(methylthio)benzamide with Analogs
Key Observations:
Cycloalkyl Group Size :
- Replacing the cyclooctyl group with smaller cycloalkyls (e.g., cyclohexyl or cycloheptyl) retains antiviral activity but may alter steric interactions with biological targets .
- The cyclooctyl group’s bulkiness could enhance binding specificity but reduce solubility compared to cyclohexyl analogs.
Ethylthio (-SEt): Increases lipophilicity further, as seen in 2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, which may prolong metabolic stability . Phenylthio (-SPh): Introduces aromaticity, enhancing π-π stacking with hydrophobic enzyme pockets .
Heterocyclic Modifications :
- Compounds like nitazoxanide () and N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide () demonstrate that incorporating nitrogen- or sulfur-rich heterocycles (e.g., thiazole) can diversify biological targets, such as antiparasitic or kinase-inhibitory activity.
Pharmacokinetic and Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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